molecular formula C10H8BrFO3 B2638091 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 49780-08-7

3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No. B2638091
Key on ui cas rn: 49780-08-7
M. Wt: 275.073
InChI Key: CAZGDYWJCWEYTI-UHFFFAOYSA-N
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Patent
US04226775

Procedure details

To a solution of 19.62 g. of 3-(p-fluorobenzoyl)propionic acid in 100 ml. of acetic acid, is added 16 g. of bromine. The mixture is stirred for 18 hours and then the solvent is removed. Ice and water are added to the residue and the mixture is filtered. The solid is washed with water and then dissolved in 80 ml. of acetone. The solution is diluted with 400 ml. of hexane and allowed to evaporate, at room temperature, to a volume of 125 ml. A 100 ml. portion of hexane is added and the mixture is filtered, giving 24.6 g. of the desired product as tan crystals, m.p. 131°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])=[CH:4][CH:3]=1.[Br:15]Br>C(O)(=O)C>[Br:15][CH:8]([C:6](=[O:7])[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:14][CH:13]=1)[CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)CCC(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
Ice and water are added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 80 ml
ADDITION
Type
ADDITION
Details
The solution is diluted with 400 ml
CUSTOM
Type
CUSTOM
Details
to evaporate, at room temperature, to a volume of 125 ml
ADDITION
Type
ADDITION
Details
portion of hexane is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
giving 24.6 g

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(CC(=O)O)C(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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